molecular formula C9H14ClNO B12723784 (s)-p-Hydroxyamphetamine hydrochloride CAS No. 71295-78-8

(s)-p-Hydroxyamphetamine hydrochloride

Cat. No.: B12723784
CAS No.: 71295-78-8
M. Wt: 187.66 g/mol
InChI Key: MYTMYIPUXIMVQW-FJXQXJEOSA-N
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Description

(s)-p-Hydroxyamphetamine hydrochloride is a chemical compound known for its stimulant properties. It is a derivative of amphetamine and is structurally similar to other phenethylamines. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-p-Hydroxyamphetamine hydrochloride typically involves the hydroxylation of amphetamine. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the para position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic hydroxylation. These methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(s)-p-Hydroxyamphetamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to amphetamine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Formation of p-hydroxybenzaldehyde or p-hydroxyacetophenone.

    Reduction: Formation of amphetamine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(s)-p-Hydroxyamphetamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Investigated for potential therapeutic uses in treating conditions like ADHD and narcolepsy.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (s)-p-Hydroxyamphetamine hydrochloride involves its interaction with the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy, and improved focus. The compound targets monoamine transporters and inhibits their reuptake, prolonging the action of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Lacks the hydroxyl group, leading to different pharmacokinetic properties.

    Methamphetamine: Contains an additional methyl group, increasing its potency and duration of action.

    Phenethylamine: The parent compound, with a simpler structure and less pronounced stimulant effects.

Uniqueness

(s)-p-Hydroxyamphetamine hydrochloride is unique due to its specific hydroxylation, which alters its pharmacological profile compared to other amphetamines. This modification can lead to different therapeutic potentials and side effect profiles, making it a compound of interest for further research and development.

Properties

CAS No.

71295-78-8

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

4-[(2S)-2-aminopropyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1

InChI Key

MYTMYIPUXIMVQW-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)O)N.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

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